![molecular formula C16H8S5 B3166379 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene CAS No. 910788-24-8](/img/structure/B3166379.png)
2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene involves several steps. For instance, 2,6-Dibromodithieno[3,2-b:2′,3′-d]thiophene is synthesized by reacting thieno[3,2-b:2′,3′-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF) .Molecular Structure Analysis
The single crystal structure of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene presents classical herringbone packing with multiple intermolecular interactions, including S⋯S (3.470 Å), S⋯C (3.304 Å, 3.391 Å, 3.394 Å) and C–H⋯π (2.763 Å, 2.822 Å, 2.846 Å, 2.865 Å, 2.885 Å, 2.890 Å) contacts .Chemical Reactions Analysis
DTT has been used as a donor building block for synthesizing a variety of optoelectronic materials . It has unique electronic properties due to its planar, conjugated, sulfur-rich, and highly thermally stable structure .Physical And Chemical Properties Analysis
DTT has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .Aplicaciones Científicas De Investigación
Organic Thin Film Transistors
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have been synthesized and employed as small molecular organic semiconductors for organic field-effect transistors (OFETs). They exhibit good thermal stability and have been used in top-contact/bottom-gate OFETs with high charge carrier mobility and current on/off ratio in ambient atmosphere. The device performance is attributed to large grains, continuous surface coverages, and high film texture of semiconductor films (Choi et al., 2021).
Organic Solar Cells
2,6-Di(pyren-1-yl) DTT, a derivative of DTT, has shown efficient power conversion efficiency in organic solar cells. The bulk heterojunction device based on this material exhibited a significant power conversion efficiency under simulated solar irradiation (Kwon et al., 2014).
Complementary-like Inverters
DTT derivatives have been synthesized for use in organic thin-film transistors (OTFTs). These derivatives exhibit p-channel characteristics and have been used to fabricate bulk heterojunction ambipolar transistors and complementary-like inverters, achieving moderate voltage gains (Ho et al., 2018).
Capacitor Applications
A novel monomer based on DTT has been synthesized for electro-active materials in capacitors. It showed good capacitive characteristics and a significant increase in specific capacitance, demonstrating potential in capacitor behavior (Ates et al., 2014).
Electronic Properties
Studies on the electronic properties of DTT derivatives have been conducted, exploring their potential in various electronic applications. This includes investigations into the hole-transport character and the effective mass in different crystal forms (Sánchez-Carrera et al., 2010).
High-Performance Semiconductors
DTT-based polymer semiconductors have been synthesized for use in thin-film transistors. These semiconductors exhibited high field-effect mobility and current on/off ratio when characterized in ambient conditions (Li et al., 2008).
Mecanismo De Acción
Target of Action
2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene is a heterocyclic compound that serves as a building block for various organic electronic materials . It primarily targets the development of organic electronic devices such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), and fluorescent probes .
Mode of Action
This compound interacts with its targets by providing high charge mobility, extended π-conjugation, and better tuning of band gaps . These properties make it an effective component in the construction of organic electronic devices .
Biochemical Pathways
Its role in organic electronics suggests that it influences the electron transport pathways in these devices .
Result of Action
The use of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene in organic electronic devices results in higher charge mobility, extended π-conjugation, and better tuning of band gaps . These properties contribute to the improved performance of the devices, such as higher photosensitivity and photoresponsivity in organic phototransistors .
Action Environment
The action of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene can be influenced by environmental factors. For instance, the compound’s stability and charge mobility can be affected by the surrounding temperature and humidity. The compound is noted for its environmental stability, making it suitable for use in various conditions .
Direcciones Futuras
DTT has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Future research will likely focus on further exploring these applications and developing new ones.
Propiedades
IUPAC Name |
4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8S5/c1-3-9(17-5-1)11-7-13-15(20-11)16-14(19-13)8-12(21-16)10-4-2-6-18-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZMTZHQRZENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(S2)C4=C(S3)C=C(S4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653350 | |
| Record name | 2,6-Di(thiophen-2-yl)bisthieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910788-24-8 | |
| Record name | 2,6-Di(thiophen-2-yl)bisthieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



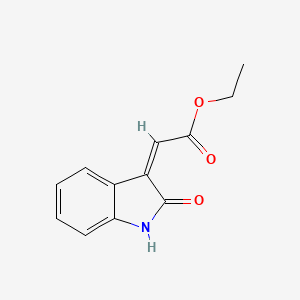
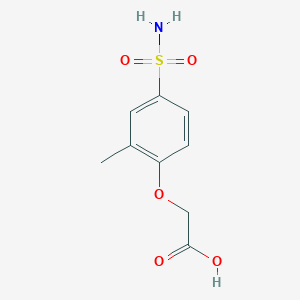
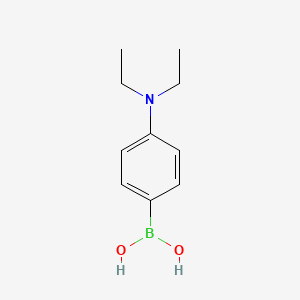
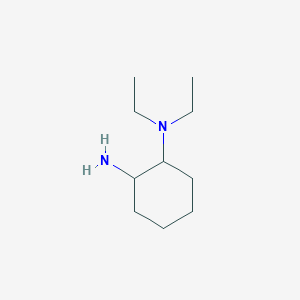

![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)



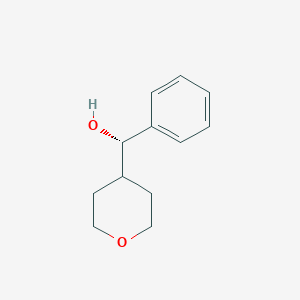
![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)
![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)

![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)